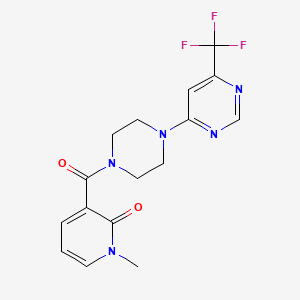
1-methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16F3N5O2 and its molecular weight is 367.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring, a piperazine moiety, and a trifluoromethyl-substituted pyrimidine. The presence of the trifluoromethyl group enhances lipophilicity and may influence bioactivity by modulating interactions with biological targets.
The compound functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its interaction with phosphoglycerate dehydrogenase (PHGDH) has been highlighted in various studies, indicating that it can modulate serine biosynthesis, which is crucial for cancer cell proliferation . The inhibition of PHGDH can disrupt the metabolic flexibility of cancer cells, leading to reduced growth rates.
Structure-Activity Relationships (SAR)
SAR studies have demonstrated that modifications to the piperazine and pyrimidine components can significantly affect the compound's potency. For instance, changes in substituents on the pyrimidine ring can lead to variations in binding affinity and selectivity towards PHGDH . A detailed analysis of different derivatives revealed that maintaining specific functional groups is essential for retaining biological activity.
In Vitro Studies
In vitro assays have shown that this compound exhibits potent inhibitory effects on PHGDH with an IC50 value in the low micromolar range . The compound's efficacy was confirmed through various biochemical assays that coupled PHGDH activity with downstream metabolic pathways, demonstrating its potential as a therapeutic agent.
Case Studies
- Cancer Metabolism : A study investigating the role of PHGDH inhibitors in cancer therapy highlighted the effectiveness of this compound in reducing serine levels in cancer cell lines, thereby impairing their growth and survival .
- Neuropharmacology : Another research effort focused on the modulation of TRPV1 receptors using similar piperazine derivatives showed that compounds with structural similarities could effectively act as selective modulators, suggesting a broader therapeutic potential for derivatives of this class .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H18F6N6O |
| Molecular Weight | 392.34 g/mol |
| IC50 against PHGDH | ~14 µM |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition) | 4.23 |
| Biological Activity | Effect |
|---|---|
| Inhibition of PHGDH | Reduces serine biosynthesis |
| Modulation of TRPV1 | Potential analgesic effects |
Propriétés
IUPAC Name |
1-methyl-3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c1-22-4-2-3-11(14(22)25)15(26)24-7-5-23(6-8-24)13-9-12(16(17,18)19)20-10-21-13/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWLVDYUHXLBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














